molecular formula C25H25N5O B10926805 (1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone

(1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]methanone

Cat. No.: B10926805
M. Wt: 411.5 g/mol
InChI Key: WREAJLMEDBGZJM-UHFFFAOYSA-N
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Description

(1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents and nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery .

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. For example, it acts as a phosphodiesterase inhibitor, which leads to increased levels of cyclic AMP and subsequent activation of downstream signaling pathways . This can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-ETHYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[2-(1-NAPHTHYLMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-1-YL]METHANONE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

(1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]methanone

InChI

InChI=1S/C25H25N5O/c1-4-30-24-23(17(3)28-30)21(14-16(2)27-24)25(31)29-13-12-26-22(29)15-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,14H,4,12-13,15H2,1-3H3

InChI Key

WREAJLMEDBGZJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN=C3CC4=CC=CC5=CC=CC=C54)C

Origin of Product

United States

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